molecular formula C16H12ClF3N4O B15338455 (R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

(R)-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

Cat. No.: B15338455
M. Wt: 368.74 g/mol
InChI Key: FODMIKQPUQMCIY-UHFFFAOYSA-N
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Description

®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a chloro group, a phenylethylamine moiety, and an oxadiazole ring with a trifluoromethyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Properties

Molecular Formula

C16H12ClF3N4O

Molecular Weight

368.74 g/mol

IUPAC Name

3-chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

InChI

InChI=1S/C16H12ClF3N4O/c1-9(10-5-3-2-4-6-10)22-14-12(17)7-11(8-21-14)13-23-15(25-24-13)16(18,19)20/h2-9H,1H3,(H,21,22)

InChI Key

FODMIKQPUQMCIY-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)NC2=C(C=C(C=N2)C3=NOC(=N3)C(F)(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the chloro group can be introduced via electrophilic substitution.

    Introduction of the Oxadiazole Ring: The oxadiazole ring can be synthesized through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Attachment of the Phenylethylamine Moiety: The phenylethylamine group can be introduced through nucleophilic substitution or reductive amination reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenylethylamine moiety.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the pyridine ring.

    Substitution: The chloro group on the pyridine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or aldehydes, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, such compounds are often studied for their potential as enzyme inhibitors or receptor modulators. They may exhibit activity against specific biological targets, making them candidates for drug development.

Medicine

In medicinal chemistry, ®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine may be investigated for its therapeutic potential in treating various diseases, including cancer, infections, and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials, agrochemicals, or as a precursor for other valuable chemicals.

Mechanism of Action

The mechanism of action of ®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or G-protein coupled receptors, among others.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-Chloro-N-(1-phenylethyl)-5-[5-(methyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine
  • ®-3-Chloro-N-(1-phenylethyl)-5-[5-(fluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine

Uniqueness

The presence of the trifluoromethyl group in ®-3-Chloro-N-(1-phenylethyl)-5-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine may confer unique properties, such as increased lipophilicity and metabolic stability, compared to similar compounds with different substituents.

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